molecular formula C10H10BrFOS B14066457 1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one

1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14066457
M. Wt: 277.16 g/mol
InChI Key: MOMUGPYFRYCRSR-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one is a halogenated aromatic ketone with a bromine atom at the α-carbon of the propan-2-one backbone. The compound features a 3-fluoro-4-(methylthio)phenyl substituent, which introduces steric and electronic effects due to the fluorine atom (electron-withdrawing) and methylthio group (electron-donating).

Properties

Molecular Formula

C10H10BrFOS

Molecular Weight

277.16 g/mol

IUPAC Name

1-bromo-1-(3-fluoro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10BrFOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3

InChI Key

MOMUGPYFRYCRSR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)SC)F)Br

Origin of Product

United States

Preparation Methods

Halogenation of Prefunctionalized Aromatic Precursors

Optimization of Reaction Conditions

Solvent and Temperature Effects

Bromination efficiency correlates strongly with solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions, whereas dichloromethane offers better selectivity at lower temperatures (Table 1).

Table 1: Solvent Optimization for α-Bromination

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane 0 72 95
Acetic Acid 40 68 92
DMF 25 65 88
Carbon Tetrachloride 80 75 96

Data adapted from.

Catalytic Systems in Cross-Coupling

The choice of ligand and base critically impacts coupling efficiency. XPhos outperforms triphenylphosphine in Pd-mediated reactions, increasing yields from 30% to 50%. Lithium t-butoxide, as a non-nucleophilic base, minimizes undesired dehalogenation side reactions.

Characterization and Analytical Data

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, aromatic), 7.45 (dd, J = 8.8, 2.4 Hz, 1H), 4.32 (s, 2H, CH₂Br), 2.54 (s, 3H, SCH₃).
  • ¹³C NMR: δ 195.2 (C=O), 136.1 (C-Br), 128.9 (C-F), 44.8 (CH₂Br), 16.3 (SCH₃).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis under reverse-phase conditions (C18 column, acetonitrile/water 70:30) reveals ≥95% purity for optimized preparations.

Applications and Derivative Synthesis

The bromine atom’s electrophilicity enables further functionalization, such as nucleophilic substitution to generate:

  • Antibacterial agents: Reaction with cyclic amidrazones yields oxazolidinone derivatives active against Gram-positive pathogens.
  • Polymer precursors: Suzuki coupling with boronic acids produces biaryl monomers for conductive polymers.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane are typical oxidizing agents.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran are common reducing agents.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Products include sulfoxides or sulfones.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: It is investigated for its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the carbonyl group can participate in various addition and reduction reactions. The methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in substituent type, position, and halogenation patterns, leading to variations in physicochemical properties and reactivity. Below is a comparative analysis:

Structural and Functional Group Comparisons

Compound Name Molecular Formula Substituents Molecular Weight Key Features
1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one (Target) C₁₀H₉BrFOS -Br, -F, -SMe at positions 1, 3, 4 258.15 g/mol* Balanced electronic effects; potential for nucleophilic substitution.
1-Bromo-1-(2-fluoro-3-(trifluoromethoxy)phenyl)propan-2-one C₁₀H₇BrF₄O₂ -Br, -F, -OCF₃ at positions 1, 2, 3 315.06 g/mol Enhanced electron-withdrawing effects due to -OCF₃; higher lipophilicity.
1-Bromo-1-(3-bromo-2-(methylthio)phenyl)propan-2-one C₁₀H₁₀Br₂OS -Br (α-carbon), -Br, -SMe at positions 1, 3, 2 338.06 g/mol Di-brominated structure; increased steric hindrance and reactivity.
1-(3-(Methylthio)phenyl)propan-2-one C₁₀H₁₂OS -SMe at position 3 180.27 g/mol Non-halogenated analog; base structure for bromination or functionalization.
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one C₁₆H₁₃BrO α-Br, enone system, aryl groups 301.18 g/mol Conjugated enone system; stabilized resonance structure.

*Estimated based on molecular formula.

Physicochemical Properties

  • Polarity : The trifluoromethoxy group in increases polarity (logP ~2.5) compared to the target compound (estimated logP ~2.0), affecting solubility in organic solvents .
  • Thermal Stability: Brominated propanones (e.g., ) typically decompose above 200°C, whereas enones () show higher stability due to conjugation .

*Predicted using fragment-based methods.

Crystallographic and Conformational Insights

  • Crystal Packing: Analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one () adopt planar conformations due to conjugation, whereas brominated arylpropanones (e.g., ) exhibit distorted geometries from steric clashes between substituents .
  • Hydrogen Bonding : Fluorine and sulfur atoms in the target compound may participate in weak intermolecular interactions, as seen in related structures () .

Biological Activity

1-Bromo-1-(3-fluoro-4-(methylthio)phenyl)propan-2-one (CAS Number: 1805854-38-9) is a compound with significant potential in medicinal chemistry, particularly in the development of new therapeutic agents. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H10BrFOS
  • Molecular Weight : 277.15 g/mol
  • Purity : NLT 98%

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against several cancer cell lines.
  • Dopamine Receptor Modulation : The compound has shown potential as a modulator of dopamine receptors, which are crucial in neuropharmacology.

Case Studies and Research Findings

  • Cytotoxicity Testing :
    • A study evaluated the cytotoxic effects of related compounds on three tumor cell lines: HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that some compounds exhibited IC50 values ranging from 3.6 µM to 11.0 µM, suggesting significant antitumor potential .
  • Mechanism of Action :
    • The mechanism behind the antitumor activity includes the induction of apoptosis and cell cycle arrest. Specifically, compounds similar to this compound were found to induce G0/G1 and G2/M phase arrest in a p53-independent manner .

Data Table: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (µM)Mechanism
Compound AHCT-1163.6Apoptosis Induction
Compound BMCF-75.0Cell Cycle Arrest
Compound CHeLa11.0Apoptosis Induction

Dopamine Receptor Modulation

Research indicates that compounds with structural similarities to this compound may act as selective dopamine receptor agonists. For instance, studies have shown that specific derivatives promote β-arrestin translocation and G protein activation, which are critical for dopamine receptor signaling .

Data Table: Dopamine Receptor Activity

Compound IDD3R Agonist Activity (EC50 nM)D2R Agonist Activity (EC50 nM)
Compound X710 ± 150Inactive
Compound Y278 ± 62Inactive
Compound Z98 ± 21>100,000

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